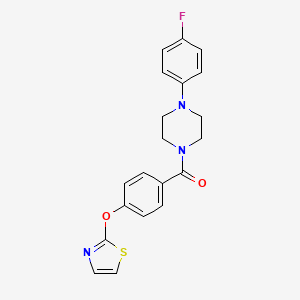

(4-(4-Fluorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

Descripción

Propiedades

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2S/c21-16-3-5-17(6-4-16)23-10-12-24(13-11-23)19(25)15-1-7-18(8-2-15)26-20-22-9-14-27-20/h1-9,14H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTLAAVUDMSLDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step often involves the preparation of a piperazine derivative.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

Attachment of the Thiazolyl Group: The thiazolyl group is typically introduced through a coupling reaction, such as the Hartwig-Buchwald N-arylation, which involves the use of palladium catalysts and appropriate ligands.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

(4-(4-Fluorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone: can undergo several types of chemical reactions:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation or hydride donors like sodium borohydride, which may reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a palladium catalyst

Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperazine structures exhibit significant antimicrobial properties. Various studies have shown that derivatives of this compound can effectively target bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating efficacy against pathogens such as E. coli and S. aureus.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of the thiazole and piperazine moieties enhances antimicrobial efficacy, making it a candidate for further development in antibiotic research .

Anticancer Properties

The compound has been studied for its potential anticancer effects. Preliminary in vitro studies indicate that it can inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.

Case Study: In Vitro Anticancer Studies

In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Neuroprotective Effects

Given the structural similarities with other neuroprotective agents, this compound may exhibit potential in treating neurodegenerative diseases. Research has indicated that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis.

Mechanism of Action : The neuroprotective effects are thought to be mediated through the modulation of neurotransmitter systems and reduction of inflammatory responses in neural tissues.

Pharmacokinetics

Studies on pharmacokinetic properties suggest that this compound has favorable absorption and distribution characteristics, making it suitable for therapeutic use. The bioavailability and metabolic stability are critical factors being investigated to optimize its clinical application .

Mecanismo De Acción

The mechanism of action of (4-(4-Fluorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone involves its interaction with specific molecular targets, such as receptors in the central nervous system. The fluorophenyl and thiazolyl groups contribute to its binding affinity and specificity, allowing it to modulate the activity of these receptors . This modulation can result in various pharmacological effects, depending on the receptor type and the biological pathway involved.

Comparación Con Compuestos Similares

Key Observations:

Piperazine vs.

Substituent Position : The 4-fluorophenyl group on piperazine (in the target compound) contrasts with phenethyl () or sulfonyl () groups, impacting receptor interactions and solubility.

Heterocyclic Modifications : Thiazole () and tetrazole () substituents influence metabolic stability and electronic properties. Thiazole’s sulfur atom may facilitate π-π stacking, while tetrazole’s nitrogen-rich structure enhances polar interactions .

Pharmacological and Physicochemical Properties

- Lipophilicity: The thiazole and fluorophenyl groups likely increase logP compared to non-fluorinated analogs (e.g., ’s benzimidazole derivatives), enhancing blood-brain barrier penetration .

- AChE Inhibition : Thiazolylhydrazones derived from similar aldehydes () show IC50 values in the micromolar range, suggesting the target compound may share this activity .

Actividad Biológica

The compound (4-(4-Fluorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine moiety substituted with a 4-fluorophenyl group and a thiazole-based phenyl ether. The structural formula can be represented as follows:

This structure is pivotal for its interaction with biological targets.

Research indicates that the compound exhibits significant interactions with various biological targets, primarily through inhibition mechanisms. Notably, it has shown activity against specific enzymes and receptors involved in key physiological processes.

- Inhibition of Tyrosinase : A study highlighted that derivatives of piperazine, including this compound, act as competitive inhibitors of tyrosinase (TYR), an enzyme critical in melanin biosynthesis. The compound demonstrated an IC50 value of approximately 0.18 μM against TYR from Agaricus bisporus, indicating high potency compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) .

- Antimicrobial Activity : The thiazole component is known for its antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, showing promise in treating infections .

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines by modulating apoptosis-related pathways. It has been observed to reduce Mcl-1 levels, a protein associated with cell survival .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

Pharmacological Applications

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

- Skin Disorders : Due to its tyrosinase inhibitory activity, it could be explored for treating hyperpigmentation disorders.

- Infectious Diseases : Its antimicrobial properties suggest potential use in developing new antibiotics.

- Cancer Therapy : The cytotoxic effects warrant further investigation into its role as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.